molecular formula C₂₀H₁₉D₃N₈O₅ B1148294 Methotrexate-d3 CAS No. 432545-63-6

Methotrexate-d3

Cat. No. B1148294
M. Wt: 457.46
InChI Key:
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Description

Synthesis Analysis

The synthesis of methotrexate and its derivatives, including methotrexate-d3, involves complex chemical reactions that are meticulously designed to ensure the correct placement of functional groups and isotopic labels. The synthesis process often involves multiple steps, starting from basic chemical precursors to the final deuterated compound. For instance, methotrexate itself can be synthesized from 4-(methylamino) benzoic acid by carbobenzyloxy protection, amidization with diethyl D-glutamate hydrochloride, catalytic hydrogenolysis, and then hydrolysis to give N-(4- methylaminobenzoyl) -D-glutamic acid, which is then subjected to one-pot simultaneous reaction with 2,4,5,6-tetraamnio-pyrimidine sulfate and 1,1,3-tribromoacetone (Haitao, 2011).

Molecular Structure Analysis

The molecular structure of methotrexate has been extensively analyzed using various spectroscopic and computational methods. Studies have focused on the equilibrium geometry, bonding features, and vibrational frequencies of MTX, utilizing density functional theory (DFT) and other theoretical calculations to complement experimental findings. For instance, vibrational spectra studies of MTX have confirmed differently acting ring modes, steric repulsion, conjugation, and back-donation, with Time-Dependent DFT (TD-DFT) results showing good correlation with experimental data (Ayyappan et al., 2010).

Chemical Reactions and Properties

Methotrexate undergoes various chemical reactions, particularly in the biological context, affecting its mechanism of action and pharmacokinetics. It has been shown to interact with enzymes such as dihydrofolate reductase, inhibiting the folate pathway, which is crucial for DNA synthesis and cell division. The electrochemical properties of MTX have been studied, revealing multiple reduction steps in acidic and neutral media, which are significant for understanding its reactivity and the development of resistance (Gurira & Bowers, 1983).

Physical Properties Analysis

The physical properties of methotrexate, such as solubility, stability, and formulation compatibility, are crucial for its effectiveness as a therapeutic agent. Modifications like methotrexate-d3 can influence these properties, affecting how the drug is administered and metabolized. The intercalation of methotrexate into layered double hydroxides, for example, has been explored to improve its delivery, indicating the importance of physical properties in drug design and application (Tian et al., 2014).

Chemical Properties Analysis

The chemical properties of methotrexate, including its reactivity, interaction with biological molecules, and degradation pathways, are essential for its pharmacological profile. Studies have detailed how methotrexate interacts with enzymes and cellular components, its inhibition mechanisms, and how modifications like deuteration can impact these interactions. For instance, methotrexate's efficacy and mechanism of action have been linked to its ability to inhibit the JAK/STAT pathway, offering insights into how chemical properties dictate therapeutic outcomes (Alqarni & Zeidler, 2020).

Scientific Research Applications

  • Methotrexate (MTX) demonstrates a potent inhibitory effect on the proliferation of osteoblasts, cells responsible for bone formation. However, it does not significantly affect basal osteoblastic phenotypic expression. The presence of 1,25-dihydroxyvitamin D3 can enhance the inhibitory effects of MTX on osteoblast growth while stimulating alkaline phosphatase activity and osteocalcin production (Scheven et al., 1995).

  • High-dose methotrexate (HDMTX) is used in treating various adult and childhood cancers. It's generally safe, but can cause significant toxicity, including acute kidney injury. The article offers comprehensive recommendations for preventing HDMTX toxicity and managing acute kidney injury and subsequent toxicities (Howard et al., 2016).

  • Methotrexate is central in managing rheumatoid arthritis (RA) and other immune-mediated inflammatory diseases. However, predicting a patient's response to MTX and other synthetic disease-modifying anti-rheumatic drugs (DMARDs) remains a challenge, with no consistent, replicable results identifying individual responders or nonresponders at treatment start (Romão et al., 2013).

  • Vitamin D3, when used in combination with methotrexate, can affect methotrexate-induced jejunum damage in rats. This study highlights the potential for using Vitamin D3 and methotrexate in combination to mitigate dose limitations and side effects in the treatment of cancer, rheumatoid arthritis, and psoriasis (Abdul-Wahab & Al-Shawi, 2020).

  • Methotrexate's applications span across various conditions, including acute leukemia, non-Hodgkin's lymphoma, osteogenic sarcoma, choriocarcinoma, breast carcinoma, psoriasis, rheumatoid arthritis, and other diseases. Advances in understanding the clinical pharmacology of methotrexate have significantly contributed to its use in treating these conditions (Bleyer, 1978).

Safety And Hazards

Methotrexate-d3 is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Germ cell mutagenicity, Category 1B . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Future research directions include the study of genetic polymorphisms associated with Methotrexate-d3 pharmacokinetics, toxicity, and outcome . There is also interest in the potential protective cardiovascular effects of Methotrexate-d3 .

properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-FUPFOCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962981
Record name N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate-d3

CAS RN

432545-63-6
Record name N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 432545-63-6
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Citations

For This Compound
47
Citations
L Yin, Z Ji, H Cao, Y Li, J Huang - Journal of Pharmaceutical and …, 2021 - Elsevier
… The structures of methotrexate and internal standard methotrexate-d3 are shown in Fig. 1. Acetonitrile (HPLC-grade) was purchased from Fisher Scientific (Fair Lawn, NJ, USA). …
Number of citations: 8 www.sciencedirect.com
RJW Meesters, E den Boer, RAA Mathot, R de Jonge… - Bioanalysis, 2011 - Future Science
… Methotrexate, 7-hydroxymethotrexate (7-OH-MTX) and the internal standards methotrexate-d3 (MTX-d3) and 7-OH-methotrexate-d3 (7-OH-MTX-d3), were purchased from Schircks …
Number of citations: 25 www.future-science.com
V Upadhyay, M Rajput, A Sen, S Suvarna… - Int. J. Pharm. Sci …, 2017 - researchgate.net
… The sample extraction of methotrexate and methotrexate-d3 (Internal standard) was done from 200 µL of human plasma using solid phase extraction procedure. The chromatographic …
Number of citations: 5 www.researchgate.net
MP McTaggart, J Bluett, BG Keevil - Clinical Chemistry and …, 2023 - degruyter.com
… methotrexate method showing the quantifier ion (QI) and methotrexate-d3 internal standard. … Therefore, the methotrexate-d3 internal standard compensated for the difference in matrix …
Number of citations: 3 www.degruyter.com
P Szpot, O Wachełko, M Zawadzki - 2022 - researchgate.net
… The product ion scan spectra of methotrexate and methotrexate-d3 are presented in Figure 3… selected for optimal monitoring of methotrexate and methotrexate-d3, respectively. A simple …
Number of citations: 1 www.researchgate.net
RJW Meesters, E Den Boer, R de Jonge, J Lindemans - academia.edu
… Methotrexate, 7-hydroxymethotrexate (7-OH-MTX) and the internal standards methotrexate-d3 (MTX-d3) and 7-OH-methotrexate-d3 (7-OH-MTX-d3), were purchased from Schircks …
Number of citations: 0 www.academia.edu
Y Zhang, Y Liu, L Tan - Bioanalysis, 2021 - Future Science
… a 1.5 ml polypropylene tube and was mixed with 300 μl of methanol precipitating agent containing of IS (10 ng/ml for dasatinib-d8; 10 ng/ml for imatinib-d8; 20 ng/ml for methotrexate-d3)…
Number of citations: 3 www.future-science.com
MP McTaggart, BG Keevil - Annals of Clinical Biochemistry, 2021 - journals.sagepub.com
… Stable deuterium labelled methotrexate-d3 (Sigma, Poole, UK) was used as internal … method showing the quantifier ion (QI), confirmatory ion (CI) and methotrexate-d3 internal standard. …
Number of citations: 5 journals.sagepub.com
Y Zhang, L Sun, L Zhao, X Wang, Z Zhao, S Mei - Analytical Sciences, 2021 - Springer
… Various IS were used in MS detectionbased methods, including methotrexate-d3,18,36 (… methotrexate-d3 was used as IS to compensate the ion suppression effect for MTXPG1 and …
Number of citations: 2 link.springer.com
J Han, J Xu, N Sun, S Jin, D Mei, X Wang… - Journal of Pharmaceutical …, 2022 - Elsevier
… Commercial availability and relatively low cost compound methotrexate-D3 was selected as internal standards. The linearity, accuracy, precision, recovery, matrix effect and stability of …
Number of citations: 3 www.sciencedirect.com

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